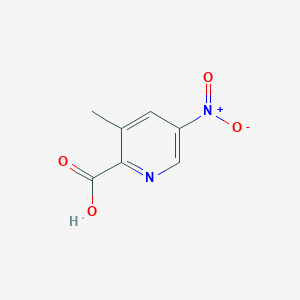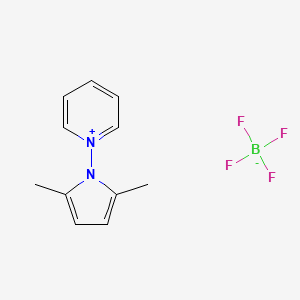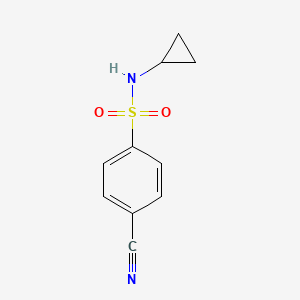amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1278298-30-8](/img/structure/B2989945.png)
2-{[3-(4-chlorophenoxy)propyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[3-(4-chlorophenoxy)propyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a useful research compound. Its molecular formula is C18H26ClN3O2 and its molecular weight is 351.88. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(4-chlorophenoxy)propyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(4-chlorophenoxy)propyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Pesticide Properties
New derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized for their potential as pesticides. These compounds, including 2-(4-chlorophenoxy)-N-(2-hydroxyethyl) acetamide and similar derivatives, have been studied using X-ray powder diffraction to explore their applicability in the agricultural sector. The detailed diffraction data provided insights into their structural integrity and potential efficacy as pesticides, highlighting a significant area of application in scientific research for enhancing agricultural productivity and pest management strategies (Olszewska, Tarasiuk, & Pikus, 2009).
Synthesis and Molecular Docking in Cancer Research
Another research application involves the synthesis and molecular docking analysis of related compounds for anticancer drug development. A specific derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been synthesized and evaluated for its anticancer activity through in silico modeling targeting the VEGFr receptor. This indicates its potential role in cancer therapy research, contributing valuable insights into the development of new therapeutic agents (Sharma et al., 2018).
Contributions to Organic Synthesis
Research also encompasses the synthesis of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, exploring their potential as pesticides. These derivatives have been characterized through X-ray powder diffraction, revealing valuable data for their application in organic synthesis and potential pesticide development. Such studies contribute to the broader field of chemical synthesis, offering pathways to novel compounds with specific biological or chemical properties (Olszewska, Tarasiuk, & Pikus, 2011).
Antimicrobial Activity
Additionally, 2-arylhydrazononitriles have been utilized as key synthons for preparing a variety of heterocyclic substances with antimicrobial properties. This demonstrates the chemical's versatility in contributing to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance and the need for novel antimicrobials (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
properties
IUPAC Name |
2-[3-(4-chlorophenoxy)propyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c1-14(2)18(3,13-20)21-17(23)12-22(4)10-5-11-24-16-8-6-15(19)7-9-16/h6-9,14H,5,10-12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADYJNPCTBSYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(C)CCCOC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-chlorophenoxy)propyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2989873.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2989874.png)
![3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2989876.png)

![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2989878.png)

![Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate](/img/structure/B2989881.png)
![3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2989882.png)
![3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane](/img/structure/B2989884.png)
![2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B2989885.png)